
2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one
Overview
Description
2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is known for its solid physical form and is typically stored at room temperature in a sealed, dry environment . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one involves several steps. One common synthetic route includes the reaction of cyclohexylamine with ethyl acetoacetate under acidic conditions to form the intermediate compound, which is then cyclized to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sigma Receptor Inhibition
Research indicates that pyrazole derivatives, including 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one, exhibit significant activity towards sigma receptors. These receptors are implicated in various neurological conditions and are potential targets for treating psychiatric disorders. The compound has shown promise as a selective sigma receptor ligand, which could be beneficial in developing medications for conditions such as:
- Psychosis
- Dystonia
- Parkinson's Disease
- Huntington's Chorea
The pharmacological activity of this compound suggests it may aid in managing symptoms associated with these conditions by modulating sigma receptor activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that this compound exhibits antibacterial effects against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring influence its antibacterial efficacy. For instance, compounds derived from this structure have shown moderate to significant inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Bacillus stearothermophilus
- Salmonella typhi
In vitro tests have reported varying zones of inhibition, indicating the potential of these derivatives in treating bacterial infections .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of cyclohexyl and methyl substituents with appropriate hydrazine derivatives. The resulting compound's structure allows it to interact effectively with biological targets, which is crucial for its pharmacological activity.
Table 1: Antibacterial Activity of Synthesized Compounds
Compound Code | R Group | S. aureus Zone (mm) | E. coli Zone (mm) | B. stearothermophilus Zone (mm) | S. typhi Zone (mm) |
---|---|---|---|---|---|
4a | 2-F | 13 | 12 | 14 | 14 |
4b | 3-Cl | 16 | 11 | 14 | 17 |
4c | 3-Br | 18 | 16 | 11 | 16 |
4d | 3-OCH3 | 15 | 16 | 18 | 16 |
... | ... | ... | ... | ... | ... |
This table illustrates the varying degrees of antibacterial activity among different derivatives of the compound, highlighting the importance of specific substituents in enhancing efficacy .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives based on the core structure of this compound. These studies emphasize the following findings:
- Antibacterial Efficacy : Several derivatives showed promising results against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Some compounds demonstrated significant cytotoxic activity against cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways has been explored, indicating its utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one can be compared with other similar compounds such as:
- 2-Phenyl-5-methyl-2,4-dihydro-pyrazol-3-one
- 2-Cyclohexyl-4,5-dimethyl-2,4-dihydro-pyrazol-3-one
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.
Biological Activity
2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by a pyrazole ring with cyclohexyl and methyl substituents, which contribute to its biological activity.
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various pyrazole derivatives, this compound demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated, showing promising results in inhibiting growth:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound may act as a potential lead for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 12.5 |
A549 | 26.0 |
These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this pyrazole derivative has also shown anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro. The following data illustrates its impact on cytokine levels:
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-alpha | 150 | 75 |
IL-6 | 200 | 100 |
This reduction suggests that the compound may serve as a therapeutic agent for inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Antimicrobial : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.
- Anticancer : It may induce apoptosis through activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt.
- Anti-inflammatory : The compound inhibits NF-kB signaling, leading to decreased expression of inflammatory mediators.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
- Assessment of Antimicrobial Properties : Another study focused on the compound's effectiveness against multidrug-resistant bacterial strains. The results indicated that it could restore sensitivity to antibiotics when used in combination therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves cyclization of precursors such as 3-methyl-1-aryl-1H-pyrazol-5(4H)-one under controlled conditions. Key parameters include temperature (reflux at ~80°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., sodium hydride for deprotonation). For example, refluxing in ethanol for 2–4 hours yields intermediates with >90% purity after recrystallization . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to minimize side products like uncyclized precursors or over-oxidized derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. In ¹H NMR, the pyrazolone ring protons appear as distinct singlets at δ 2.8–3.2 ppm, while the cyclohexyl group shows multiplet signals between δ 1.2–1.8 ppm. IR spectra typically exhibit a strong C=O stretch at ~1680 cm⁻¹. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 235.1445). Cross-validation with X-ray crystallography (if crystals are obtainable) is recommended for unambiguous structural confirmation .
Q. How can researchers ensure purity during synthesis, and what purification methods are most effective?
- Methodological Answer : Recrystallization from ethanol or DMF/EtOH (1:1) mixtures is standard. Column chromatography using silica gel (eluent: hexane/ethyl acetate, 3:1) resolves impurities like unreacted starting materials. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient). For thermally unstable derivatives, flash chromatography or preparative TLC is preferred .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Solubility profiles dictate solvent choice for reactions (e.g., DMF for SN2 substitutions) and biological assays (DMSO stock solutions diluted in aqueous buffers). Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. The compound is stable in inert atmospheres (argon) but prone to oxidation in air, requiring storage in amber vials at –20°C. Degradation products include hydroxylated derivatives and ring-opened fragments .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps, predicting sites for electrophilic attack. Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., cyclooxygenase-2). ADME/Tox profiles are simulated using SwissADME to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic structures?
- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects in solution vs. solid-state rigidity. Researchers should: (i) Compare temperature-dependent NMR to assess conformational flexibility. (ii) Use NOESY/ROESY to identify spatial proximities in solution. (iii) Validate tautomeric forms via pH-dependent studies .
Q. How do substituents on the pyrazolone ring influence regioselectivity in further functionalization?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) at the 5-position direct electrophiles to the 4-position via resonance stabilization. Steric effects from the cyclohexyl group limit reactivity at the 2-position. Experimental validation involves competitive reactions monitored by LC-MS, with Hammett plots quantifying substituent effects .
Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in supramolecular assemblies of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular H-bonds (e.g., N–H⋯O=C) and π-π stacking. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions. Solid-state NMR (¹³C CP/MAS) corroborates hydrogen-bonding networks .
Q. How are reaction kinetics and mechanistic pathways elucidated for catalytic modifications of this compound?
- Methodological Answer : Pseudo-first-order kinetics studies (UV-Vis monitoring) identify rate-determining steps. Isotopic labeling (e.g., D₂O for proton transfer steps) and trapping experiments (TEMPO for radical intermediates) clarify mechanisms. DFT-based transition state modeling (Gaussian 16) validates proposed pathways .
Properties
IUPAC Name |
2-cyclohexyl-5-methyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCIJTSYLYHCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.